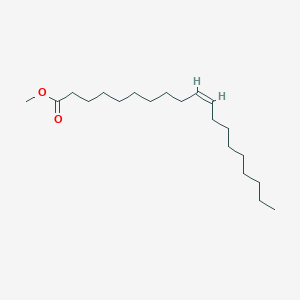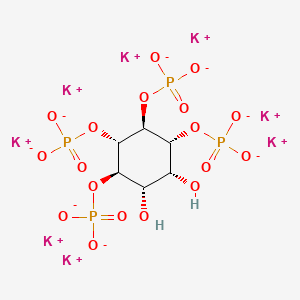![molecular formula C13H11BrClNO B560899 2-{[(4-Bromophenyl)amino]methyl}-4-chlorophenol CAS No. 100374-80-9](/img/structure/B560899.png)
2-{[(4-Bromophenyl)amino]methyl}-4-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{[(4-Bromophenyl)amino]methyl}-4-chlorophenol” is an organic compound with the molecular formula C13H12BrNO . It has a molecular weight of 278.14 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C13H12BrNO/c14-11-5-7-12 (8-6-11)15-9-10-3-1-2-4-13 (10)16/h1-8,15-16H,9H2 . The compound has a total of 16 heavy atoms .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds like 2-Amino-4-bromophenol have been used as reactants for the preparation of (aryl)oxadiazolobenzoxazinones via Suzuki-Miyaura reaction .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 278.14 g/mol . It has a XLogP3-AA value of 3.7, indicating its partition coefficient between octanol and water . It has two hydrogen bond donors and two hydrogen bond acceptors .Scientific Research Applications
2-{[(4-Bromophenyl)amino]methyl}-4-chlorophenol has a number of potential applications in scientific research. It has been used in the synthesis of a variety of compounds, such as 4-chloro-2-{[(4-bromophenyl)amino]methyl}phenol, which has potential applications in drug design. Additionally, this compound has been used as a building block in the synthesis of polymers and as a dye in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-{[(4-Bromophenyl)amino]methyl}-4-chlorophenol is not fully understood. However, it is believed that the aromatic ring of the molecule is responsible for its various effects. The chlorine atom on the ring is thought to act as an electron-withdrawing group, while the bromine atom acts as an electron-donating group. This allows the molecule to interact with other molecules in the environment, which can result in a variety of reactions.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been found to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells. Additionally, it has been shown to have an inhibitory effect on certain enzymes, which could be beneficial in treating certain diseases.
Advantages and Limitations for Lab Experiments
2-{[(4-Bromophenyl)amino]methyl}-4-chlorophenol has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize in the laboratory. Additionally, it is relatively stable and has a low toxicity, making it safe for use in experiments. However, it is also relatively expensive, which can limit its use in some experiments.
Future Directions
The potential future directions for 2-{[(4-Bromophenyl)amino]methyl}-4-chlorophenol are numerous. One potential direction is the development of new compounds based on the structure of this compound that could be used as drugs or as building blocks for other compounds. Additionally, further research into the biochemical and physiological effects of this compound could lead to new treatments for a variety of diseases. Additionally, further research into the synthesis of this compound could lead to more efficient and cost-effective methods of production. Finally, further research into the mechanism of action of this compound could lead to a better understanding of its effects on the body and its potential applications in medicine.
Synthesis Methods
2-{[(4-Bromophenyl)amino]methyl}-4-chlorophenol can be synthesized in the laboratory using a number of methods. The most common method is the reaction of 4-chloroaniline with 4-bromobenzaldehyde in the presence of a strong base, such as sodium hydroxide. This reaction produces 4-chloro-2-{[(4-bromophenyl)amino]methyl}phenol, which can then be oxidized to the desired this compound.
properties
IUPAC Name |
2-[(4-bromoanilino)methyl]-4-chlorophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO/c14-10-1-4-12(5-2-10)16-8-9-7-11(15)3-6-13(9)17/h1-7,16-17H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMKQPGMSSJVEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC2=C(C=CC(=C2)Cl)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651460 |
Source


|
| Record name | 2-[(4-Bromoanilino)methyl]-4-chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100374-80-9 |
Source


|
| Record name | 2-[(4-Bromoanilino)methyl]-4-chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4E)-4-[(1R,2R,3S,6R)-2-[(3S)-3-cyclohexyl-3-hydroxyprop-1-ynyl]-3-hydroxy-7-bicyclo[4.2.0]octanylidene]butanoic acid](/img/structure/B560820.png)



![4,4a,8-trihydroxy-2,9-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-9aH-dibenzofuran-1,3,6-trione](/img/structure/B560832.png)



![3-[(1Z)-1,3-Butadien-1-yl]benzaldehyde](/img/structure/B560838.png)
